molecular formula C20H24N2O3S B5089918 N-[2-(benzenesulfonyl)-2-pyridin-3-ylethyl]cyclohexanecarboxamide

N-[2-(benzenesulfonyl)-2-pyridin-3-ylethyl]cyclohexanecarboxamide

Cat. No.: B5089918
M. Wt: 372.5 g/mol
InChI Key: BCGDDXBRJTUWAS-UHFFFAOYSA-N
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Description

N-[2-(benzenesulfonyl)-2-pyridin-3-ylethyl]cyclohexanecarboxamide is a complex organic compound that features a cyclohexane carboxamide core with a benzenesulfonyl and pyridinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzenesulfonyl)-2-pyridin-3-ylethyl]cyclohexanecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzenesulfonyl Intermediate: This step involves the reaction of benzenesulfonyl chloride with a suitable nucleophile, such as an amine or alcohol, to form the benzenesulfonyl intermediate.

    Pyridinyl Substitution: The intermediate is then reacted with a pyridine derivative under conditions that facilitate nucleophilic substitution, often using a base such as sodium hydride or potassium carbonate.

    Cyclohexanecarboxamide Formation: The final step involves the coupling of the substituted intermediate with cyclohexanecarboxylic acid or its derivatives, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzenesulfonyl)-2-pyridin-3-ylethyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyridinyl ring can be reduced under hydrogenation conditions to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and benzenesulfonyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Bases such as sodium hydride or potassium carbonate are often used to facilitate nucleophilic substitution.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted benzenesulfonyl and pyridinyl derivatives.

Scientific Research Applications

N-[2-(benzenesulfonyl)-2-pyridin-3-ylethyl]cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(benzenesulfonyl)-2-pyridin-3-ylethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as a pharmacophore, interacting with active sites of enzymes, while the pyridinyl ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(benzenesulfonyl)-N-fluorobenzenesulfonamide: Known for its use as a fluorinating agent.

    N-(benzenesulfonyl)-N-methylbenzenesulfonamide: Used in organic synthesis for various transformations.

Uniqueness

N-[2-(benzenesulfonyl)-2-pyridin-3-ylethyl]cyclohexanecarboxamide is unique due to its combination of a cyclohexanecarboxamide core with both benzenesulfonyl and pyridinyl substituents. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-2-pyridin-3-ylethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c23-20(16-8-3-1-4-9-16)22-15-19(17-10-7-13-21-14-17)26(24,25)18-11-5-2-6-12-18/h2,5-7,10-14,16,19H,1,3-4,8-9,15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGDDXBRJTUWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC(C2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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